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Compound Name: 2-Boronobenzenesulfonamide

Cat. No.: B1288796

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Boronobenzenesulfonamide, also known as 2-sulfamoylphenylboronic acid, is a
bifunctional organic compound incorporating both a sulfonamide and a boronic acid moiety.
This unique structural combination imparts a range of chemical properties that make it a
molecule of significant interest in medicinal chemistry and materials science. As a derivative of
benzenesulfonamide, it belongs to a class of compounds with a long history of therapeutic
applications, while the boronic acid group offers versatile reactivity for cross-coupling reactions
and covalent interactions with biological targets. This technical guide provides a
comprehensive overview of the core chemical properties of 2-Boronobenzenesulfonamide,
including its physicochemical characteristics, spectral data, and synthetic protocols.
Furthermore, it explores its potential biological activities, particularly as an enzyme inhibitor,
and visualizes the underlying mechanistic pathways.

Core Chemical and Physical Properties

2-Boronobenzenesulfonamide (CAS No: 193753-37-6) is a white to off-white solid at room
temperature. Its core structure consists of a benzene ring substituted with a boronic acid group
at position 2 and a sulfonamide group. The presence of both an acidic boronic acid and an
ionizable sulfonamide group influences its solubility and potential for intermolecular
interactions.
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Physicochemical Data

Quantitative data for 2-Boronobenzenesulfonamide is summarized in the table below. It is
important to note that while some experimental data is available for related compounds,
specific experimentally determined values for 2-Boronobenzenesulfonamide are limited in the
public domain. Therefore, some of the presented data are predicted values based on
computational models.

Property Value Source
Molecular Formula CeHsBNO4S [1]
Molecular Weight 201.01 g/mol [1]
Predicted Boiling Point 487.2 £55.0 °C [1]
Predicted Density 1.53 g/cm3 [1]
Predicted pKa 8.03 £ 0.53 [1]
Storage Temperature 2-8 °C [1]

Note: The solubility of 2-Boronobenzenesulfonamide is expected to be low in non-polar
organic solvents and water, with increased solubility in polar aprotic solvents like DMSO and
DMF, and in aqueous solutions at higher pH due to the deprotonation of the boronic acid and
sulfonamide groups.[2]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-
Boronobenzenesulfonamide. Below are the expected characteristic spectral features based
on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

* 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons, the amine protons of the sulfonamide, and the hydroxyl protons of the
boronic acid. The aromatic protons would appear as a complex multiplet in the downfield
region (typically & 7.0-8.5 ppm). The sulfonamide (SO2NH2) protons would likely appear as a
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broad singlet, and its chemical shift would be solvent-dependent. The boronic acid B(OH):
protons would also present as a broad singlet, which may exchange with D20.

e 13C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic
carbons. The carbon attached to the boron atom (C-B) would be expected to appear in the
range of & 120-140 ppm. The carbon attached to the sulfonamide group (C-S) would also be
in a similar region. The other four aromatic carbons would have chemical shifts determined
by their position relative to the two functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Boronobenzenesulfonamide would exhibit characteristic absorption
bands for its functional groups:

Functional Group Characteristic Absorption (cm~?)
O-H stretch (boronic acid) 3200-3600 (broad)

N-H stretch (sulfonamide) 3200-3400 (two bands for primary)
Aromatic C-H stretch 3000-3100

S=0 stretch (sulfonamide) 1330-1370 (asymmetric)

1140-1180 (symmetric)

B-O stretch (boronic acid) 1310-1380

C-N stretch (sulfonamide) 1150-1180

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of 2-Boronobenzenesulfonamide. In
electrospray ionization (ESI) mode, the protonated molecule [M+H]* at m/z 202.02 or the
deprotonated molecule [M-H]~ at m/z 200.00 would be expected. Fragmentation patterns would
likely involve the loss of water (H20) from the boronic acid group, loss of SOz, and cleavage of
the C-S and C-B bonds.

Experimental Protocols
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Synthesis of 2-Boronobenzenesulfonamide

A common method for the synthesis of arylboronic acids is through a lithium-halogen exchange
reaction followed by reaction with a borate ester.

Workflow for the Synthesis of 2-Boronobenzenesulfonamide:

Dissolve in dry THF/Toluene }——{ Coolto 78 °C }——{ Add triisopropyl borate }—»

Add n-butylithium dropwiise }——{ Stir and warm to room temperature }——{ Aqueous workup (HC))
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 2-Boronobenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288796#2-boronobenzenesulfonamide-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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